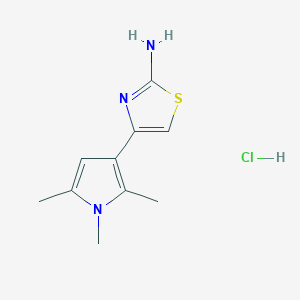

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride

Description

Structural Elucidation of 4-(1,2,5-Trimethyl-1H-Pyrrol-3-Yl)-1,3-Thiazol-2-Amine Hydrochloride

Molecular Architecture and Crystallographic Analysis

This compound is a pyrrolothiazole derivative characterized by a fused bicyclic system. The molecular architecture comprises a pyrrole ring substituted with three methyl groups (1,2,5-trimethyl) and a 1,3-thiazol-2-amine moiety. The hydrochloride salt introduces protonation at the amine group, stabilizing the structure through ionic interactions.

Crystallographic data for analogous pyrrolothiazole derivatives reveal planar conformations with π-π stacking interactions (interplanar spacing ~3.4 Å). For example, pyrrolo[1,2-b]pyridazine derivatives crystallize in monoclinic systems (space group P2₁/c) with dihedral angles between fused rings ~90°. While direct crystallographic data for the target compound are unavailable, its structural analogs suggest similar packing motifs dominated by hydrogen bonding and van der Waals forces.

Key Structural Features

| Feature | Description |

|---|---|

| Core Skeleton | Fused pyrrole-thiazole system with 1,3-thiazol-2-amine moiety |

| Substituents | 1,2,5-Trimethyl groups on pyrrole ring; hydrochloride counterion |

| Protonation Site | Primary amine group on thiazole ring (NH₂⁺) |

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for related pyrrolothiazole derivatives provide critical insights into the compound’s electronic structure.

Infrared (IR) Spectroscopy

IR spectra of thiazol-2-amine derivatives exhibit:

- NH₂ Stretching : Broad peaks at ~3400–3300 cm⁻¹ (symmetric/asymmetric N–H vibrations).

- C=N Stretching : Strong absorption at ~1600–1500 cm⁻¹ (thiazole ring).

- C–S Stretching : Weak signal at ~600–700 cm⁻¹ (thiazole sulfur).

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrrole C–H | 5.75–6.00 | Singlet | |

| Thiazole NH₂ | 7.00–7.50 | Broad singlet | |

| Methyl Groups (CH₃) | 2.20–2.30 | Singlet |

Mass Spectrometry (MS)

The molecular ion peak for the free base would appear at m/z 207.3 (C₁₀H₁₃N₃S). The hydrochloride salt adds a mass increment of ~36.46 (HCl), resulting in m/z 243.8 (C₁₀H₁₃ClN₃S).

Comparative Analysis With Related Pyrrolothiazole Derivatives

Structural and electronic variations in pyrrolothiazole derivatives influence reactivity and stability.

Substituent Effects

Electronic Properties

The trimethylpyrrole group donates electron density, stabilizing the thiazole ring through resonance. This contrasts with electron-withdrawing substituents (e.g., triazole), which activate the thiazole for nucleophilic substitution.

Tautomeric Behavior and Protonation State Studies

The hydrochloride salt confirms protonation at the thiazol-2-amine group. Tautomerism is unlikely due to the stability of the thiazole ring’s aromatic system.

Protonation Site Analysis

- Primary Amine (NH₂) : Protonation yields NH₃⁺, forming a zwitterionic structure with the chloride counterion.

- Thiazole Ring : No evidence of keto-enol tautomerism due to the presence of sulfur and nitrogen atoms, which rigidify the ring.

pH-Dependent Behavior

At physiological pH, the compound remains protonated (pKa of NH₃⁺ ~9.5–10.5). Deprotonation occurs under basic conditions, regenerating the neutral amine.

Properties

IUPAC Name |

4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S.ClH/c1-6-4-8(7(2)13(6)3)9-5-14-10(11)12-9;/h4-5H,1-3H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAYZEUTCVWVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170999-18-4 | |

| Record name | 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrrole Intermediate Synthesis

- Starting from commercially available 1,2,5-trimethylpyrrole or its ester derivatives, the pyrrole ring is functionalized at the 3-position to introduce a reactive handle for subsequent thiazole formation.

- For example, reaction with ethyl chlorooxoacetate in the presence of Lewis acids like aluminum chloride (AlCl3) produces key intermediates such as ketoesters suitable for further transformations.

Thiazole Ring Formation via Cyclization

- The key intermediate bearing a chloro-substituted ethanone side chain on the pyrrole is reacted with thiourea or thioamide derivatives.

- This reaction is typically conducted in ethanol under reflux for 4–5 hours, facilitating cyclization to form the 1,3-thiazole ring.

- The product precipitates upon cooling and is collected by filtration, followed by recrystallization from ethanol to yield the pure 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine base.

Formation of Hydrochloride Salt

- To improve solubility and stability, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- The hydrochloride salt exhibits enhanced aqueous solubility compared to the free amine and is the preferred form for biological and pharmaceutical applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyrrole functionalization | Ethyl chlorooxoacetate, AlCl3 | Room temp to reflux | 2–4 hours | Lewis acid catalysis to form ketoester |

| Thiazole ring cyclization | Thiourea or thioamide, ethanol | Reflux (~78 °C) | 4–5 hours | Cyclization to form thiazole ring |

| Salt formation | HCl in ethanol or other solvent | Room temperature | 1–2 hours | Conversion to hydrochloride salt |

Mechanistic Insights and Research Findings

- The cyclization step involves nucleophilic attack of the thiourea sulfur on the electrophilic chloro-substituted keto intermediate, followed by ring closure to form the thiazole ring.

- Methyl substituents at the 1,2,5-positions on the pyrrole ring increase steric hindrance, reducing conformational flexibility and potentially affecting the reaction kinetics and product stability.

- The hydrochloride salt form enhances solubility, which is critical for downstream applications, including biological assays and formulation.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Molecular Weight (g/mol) | Preparation Notes |

|---|---|---|---|

| 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride | Methyl groups at 1,2,5 positions on pyrrole | 243.76 | Prepared via chloroacylation and thiourea cyclization, then salt formation |

| 4-[2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine | Phenylethyl and methyl substitutions | ~ N/A | Similar synthetic approach with different pyrrole substitution patterns |

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Reagents | Solvent | Temperature | Time | Yield/Remarks |

|---|---|---|---|---|---|---|

| Pyrrole functionalization | Electrophilic substitution | Ethyl chlorooxoacetate, AlCl3 | DCM or similar | RT to reflux | 2–4 h | High yield; key intermediate |

| Thiazole ring cyclization | Heterocyclization | Thiourea or thioamide | Ethanol | Reflux | 4–5 h | Formation of 1,3-thiazole ring |

| Hydrochloride salt formation | Acid-base reaction | HCl | Ethanol or water | RT | 1–2 h | Improves solubility |

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole derivative.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-oxides, while reduction with lithium aluminum hydride can produce dihydrothiazole derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and have antifungal properties .

2. Anticancer Properties

There is growing interest in the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of cell signaling pathways associated with cancer progression .

Pharmaceutical Applications

1. Drug Development

The unique structure of this compound makes it a candidate for drug development, particularly in designing new therapeutics targeting diseases such as cancer and infections. Its ability to interact with biological targets could lead to the development of novel pharmacological agents .

2. Synthesis of Novel Compounds

This compound can serve as a building block in organic synthesis for developing more complex molecules with desired biological activities. Its functional groups allow for further chemical modifications that can enhance efficacy or reduce toxicity in drug candidates .

Material Science Applications

1. Development of Functional Materials

The incorporation of thiazole and pyrrole moieties into polymers can lead to materials with enhanced electrical or optical properties. These materials could have applications in organic electronics or sensors .

2. Catalysis

Thiazole-containing compounds are often explored as catalysts in various organic reactions. Their ability to stabilize transition states can lead to more efficient synthetic pathways in chemical manufacturing .

Case Studies

Mechanism of Action

The mechanism by which 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Pyrrole vs. Thiophene : Replacement of pyrrole with bromothiophene (as in ) alters electronic properties due to sulfur’s electronegativity and bromine’s steric bulk.

- Electron-Withdrawing Groups : The trifluoromethyl group in may enhance metabolic stability compared to methyl groups in the target compound.

Pharmacological Comparisons

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structurally related molecules:

- SSR125543A : A corticotropin-releasing factor 1 (CRF1) receptor antagonist with a thiazol-2-amine core. Its 2-chloro-4-methoxy-5-methylphenyl and cyclopropyl substituents contribute to high receptor affinity (Ki = 1.3 nM) . This suggests that substitutions on the thiazole and pyrrole rings in the target compound could similarly modulate receptor binding.

- Biological Activity Trends :

Biological Activity

4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride, identified by its CAS number 1170999-18-4, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Information

- Molecular Formula : C₁₀H₁₄ClN₃S

- Molecular Weight : 243.76 g/mol

- SMILES : CC1=CC(=C(N1C)C)C2=CSC(=N2)N

Structural Characteristics

The compound features a thiazole ring fused with a pyrrole moiety, which is crucial for its biological activity. The presence of the trimethyl group on the pyrrole enhances the lipophilicity and potentially the binding affinity of the compound to biological targets.

Anticancer Properties

Research indicates that compounds similar to 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine exhibit notable anticancer properties. For instance:

- Inhibition of Tumor Cell Growth : Compounds within this structural class have been shown to inhibit microtubule formation and induce cell cycle arrest in cancer cells. Specifically, derivatives have demonstrated effectiveness against multidrug-resistant cancer cell lines .

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, leading to G2/M phase arrest in the cell cycle. This results in apoptosis in treated cells .

Enzyme Inhibition

Research into related thiazole compounds has highlighted their potential as inhibitors of key enzymes involved in metabolic pathways:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Certain thiazole derivatives have been identified as potent inhibitors of this enzyme, which plays a critical role in cortisol metabolism and is implicated in metabolic syndrome .

Study 1: Anticancer Efficacy

A study focusing on a derivative similar to 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine showed that it inhibited growth in HeLa cells at sub-micromolar concentrations. The compound induced apoptosis and cell cycle arrest through modulation of cyclin B1 and Cdc2 kinase activity .

| Concentration (μM) | % Cell Viability |

|---|---|

| 0.125 | 85 |

| 0.25 | 70 |

| 0.5 | 50 |

Study 2: Antimicrobial Evaluation

In another study assessing antimicrobial activity, thiazole derivatives were tested against several bacterial strains. The results indicated significant inhibition zones compared to control treatments.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

A general approach involves coupling a substituted pyrrole with a thiazole precursor. For example, thiazole derivatives are often synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Optimization can be achieved using statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, solvent, and stoichiometry. For instance, fractional factorial designs reduce experimental runs while identifying critical parameters (e.g., pH adjustment during precipitation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

- Elemental analysis (C, H, N, S, Cl) to confirm stoichiometry.

- ¹H/¹³C NMR to verify substituent positions (e.g., pyrrole methyl groups, thiazole amine).

- LC-MS for molecular weight confirmation and impurity profiling.

- XRD (if crystalline) to resolve stereochemical ambiguities.

Recrystallization from DMSO/water (2:1) is effective for purification .

Q. What solvents and conditions are suitable for solubility testing?

Prioritize solvents relevant to biological assays (e.g., DMSO for stock solutions) and aqueous buffers (pH 4–9). Use shake-flask methods with UV-Vis or HPLC quantification. For example, solubility in DMSO is typically >50 mM, while aqueous solubility may require co-solvents (e.g., 10% PEG-400) .

Advanced Research Questions

Q. How can computational methods predict the biological activity or pharmacokinetic properties of this compound?

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Validate with free energy calculations (MM-PBSA).

- ADME prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier permeability. For example, thiazole amines often exhibit moderate logP (~2.5) and high gastrointestinal absorption .

- QSAR modeling : Correlate structural features (e.g., pyrrole methylation) with activity data from analogs .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?

- Dose-response reevaluation : Test multiple concentrations to rule out assay-specific toxicity.

- Metabolite profiling : Use LC-MS to identify degradation products interfering with activity.

- Orthogonal assays : Confirm results with alternative methods (e.g., SPR binding vs. cell viability) .

Q. How can reactor design improve the scalability of this compound’s synthesis?

- Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization).

- Membrane separation : Purify intermediates via nanofiltration to reduce solvent use.

- Process simulation : Use Aspen Plus to model energy requirements and optimize residence time .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats mandatory due to potential HCl release.

- Ventilation : Use fume hoods during synthesis (POCl₃ is corrosive).

- Waste disposal : Neutralize acidic byproducts before disposal .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., pyrrole methylation, thiazole halogenation).

- High-throughput screening : Test analogs against a panel of targets (e.g., kinases, GPCRs).

- Data analysis : Apply multivariate regression to identify key structural contributors to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.